7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde
CAS No.:
Cat. No.: VC18714192
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO2 |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | 7-acetyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H15NO2/c1-10(16)12-3-2-11-4-6-14(9-15)7-5-13(11)8-12/h2-3,8-9H,4-7H2,1H3 |
| Standard InChI Key | YNBYEXMQYGVTFM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC2=C(CCN(CC2)C=O)C=C1 |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name, 7-acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde, reflects its bicyclic framework. The benzo[D]azepine core consists of a benzene ring fused to a seven-membered azepine ring containing one nitrogen atom. The numbering follows IUPAC conventions, with the acetyl group (–COCH₃) at position 7 and the aldehyde (–CHO) at position 3. The "1,2,4,5-tetrahydro" designation indicates partial saturation of the azepine ring, leaving two double bonds unspecified in the name .
Key structural features:
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Bicyclic framework: Enhances rigidity, influencing binding affinity in biological systems.
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Electron-withdrawing acetyl group: Modulates electronic density, potentially affecting reactivity and solubility.
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Aldehyde functionality: Serves as a versatile synthetic handle for further derivatization.
Synthetic Approaches
Core Benzazepine Synthesis
The synthesis of benzazepine derivatives typically involves cyclization strategies. A patent describing the preparation of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one (CN103601678B) outlines a four-step process :
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Formation of 4-(4-chloroanilino)-4-ketobutyric acid via refluxing 4-chloroaniline with succinic anhydride in solvents like ethylene dichloride.
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Cyclization using aluminum chloride (AlCl₃) to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-diketone.
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Ketal protection with ethylene glycol and p-toluenesulfonic acid to form a condensed ethanediol derivative.
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Reductive ring contraction using sodium borohydride and boron trifluoride to achieve the final tetrahydrobenzazepine structure .
For 7-acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde, modifications to this protocol would involve:
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Acetylation: Introducing the acetyl group at position 7 via Friedel-Crafts acylation or nucleophilic substitution.
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Formylation: Installing the aldehyde group at position 3 using Vilsmeier-Haack or Gattermann-Koch reactions.
Critical Reaction Parameters
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AlCl₃ stoichiometry: The patent specifies a 1:2.5–3.0 molar ratio of substrate to AlCl₃ for efficient cyclization . Excess AlCl₃ (>3.0 eq.) complicates workup due to increased waste .
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Temperature control: Reactions proceed optimally at 55–70°C, with post-reaction cooling to ≤35°C to prevent side reactions .
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Solvent selection: Ethylene dichloride and tetrahydrofuran (THF) are preferred for their ability to dissolve intermediates and facilitate phase separation .
Physicochemical Properties
While experimental data for 7-acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde are scarce, analogs provide benchmarks:
The aldehyde group likely reduces solubility in aqueous media compared to the chloro analog, necessitating organic solvents for handling .
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